Mitomycin B

DNA alkylation pH-dependence Aziridine reactivity

Mitomycin B (CAS 4055-40-7), a member of the mitomycin family of natural products, is a quinone-containing antibiotic isolated from *Streptomyces* species such as *S. caespitosus* and *S.

Molecular Formula C16H19N3O6
Molecular Weight 349.34 g/mol
CAS No. 4055-40-7
Cat. No. B1207037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin B
CAS4055-40-7
Synonymsmitomycin A
mitomycin A, (1aS-(1aalpha,8alpha,8aalpha,8balpha))-isomer
mitomycin B
Molecular FormulaC16H19N3O6
Molecular Weight349.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC
InChIInChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16+,18?/m0/s1
InChIKeyUZUUQCBCWDBYCG-DQRAMIIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER & MANY ORGANIC SOLVENTS;  PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIGROIN, CYCLOHEXANE, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE.

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin B (CAS 4055-40-7) Product-Specific Evidence for Scientific Procurement


Mitomycin B (CAS 4055-40-7), a member of the mitomycin family of natural products, is a quinone-containing antibiotic isolated from *Streptomyces* species such as *S. caespitosus* and *S. lavendulae* [1][2]. It is structurally and functionally related to the widely used chemotherapeutic agent mitomycin C, yet it possesses distinct physicochemical and mechanistic properties that differentiate it as a research tool [3]. Mitomycin B functions as a bioreductive DNA alkylating agent, capable of forming DNA cross-links upon reductive activation [4][5]. Its primary applications are as a research compound for investigating DNA damage, repair mechanisms, and as a reference standard in pharmaceutical analysis [6].

Why Mitomycin C is an Inadequate Substitute for Mitomycin B in Specific Research and Analytical Contexts


Despite belonging to the same natural product class, the mitomycins are not functionally interchangeable. The differences between Mitomycin B and the clinically dominant Mitomycin C are rooted in their distinct molecular structures [1]. Mitomycin B's unique C7 hydroxyl group and N-methyl aziridine moiety, in contrast to Mitomycin C's C7 amino group, result in a different protonation state (pKa of 4.3 vs. 3.2) and altered DNA interaction profile [2]. This leads to quantifiable differences in pH-dependent reactivity, cross-linking kinetics, and radical generation, making Mitomycin B a superior choice for studying specific aspects of DNA alkylation, particularly in hypoxic or acidic environments [3]. Substitution with Mitomycin C would yield fundamentally different experimental results, invalidating comparisons and obscuring structure-activity relationships [4].

Quantitative Differentiators for Mitomycin B (CAS 4055-40-7) Relative to Mitomycin C


Mitomycin B vs. Mitomycin C: Superior pKa and pH-Dependent DNA Cross-Linking

Mitomycin B exhibits a higher pKa (4.3) for its aziridine nitrogen compared to Mitomycin C (3.2). This difference in protonation state results in faster and more extensive interstrand DNA cross-linking by Mitomycin B at low pH in the absence of reductive activation [1]. This is a direct consequence of the aziridine's enhanced nucleophilicity and its primary role in the initial DNA alkylation step for Mitomycin B, a mechanism distinct from that of Mitomycin C [1].

DNA alkylation pH-dependence Aziridine reactivity

Mitomycin B vs. Mitomycin C: Reduced Efficiency in Radical-Mediated DNA Strand Scission

Upon in situ reduction with NaBH4, Mitomycin B nicks covalently closed circular (CCC) PM2 DNA rapidly but less efficiently than Mitomycin C [1]. This strand scission process is mediated by reactive oxygen species, including superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), and hydroxyl radical (OH•), as demonstrated by suppression of the reaction with superoxide dismutase, catalase, and free radical traps [1]. The reduced activity in radical generation suggests a different proportion of DNA damage pathways (alkylation vs. oxidation) compared to Mitomycin C [1].

DNA strand breaks Free radicals Reductive activation

Mitomycin B Conformation and its Role in Generating Structurally-Distinct Analogs

Directed biosynthesis studies show that supplementing *S. caespitosus* fermentation with primary amines yields two distinct types of analogs [1]. Type I analogs adopt the conformation of mitomycin C with C7 substitutions, while Type II analogs adopt the mitomycin B-specific conformation, characterized by an OH at C9a and a methyl-substituted aziridine [1]. This demonstrates that Mitomycin B's unique ring conformation serves as a structural template for a distinct class of analogs (Type II), which cannot be derived from the Mitomycin C scaffold [1]. In vivo, Type I (mitomycin C-like) analogs were generally more active against L1210 leukemia in mice [1].

Directed biosynthesis Mitomycin analogs Structure-activity relationship

Mitomycin B: A Critical Pharmacopoeial Reference Standard for Analytical Method Validation

Mitomycin B is officially designated as 'Mitomycin EP Impurity C' by the European Pharmacopoeia (EP) and as a related compound by the United States Pharmacopeia (USP) [1]. It is supplied as a characterized reference standard essential for analytical method development, method validation (AMV), and quality control (QC) of mitomycin-based drug substances and products [2]. Its use is mandated in regulatory submissions, such as Abbreviated New Drug Applications (ANDA), to ensure the accurate identification and quantification of process-related impurities [2].

Analytical chemistry Quality control Pharmacopoeial standard

Comparative Degradation Kinetics of Mitomycin B and Mitomycin A in Aqueous Solution

A systematic study on the chemical stability of mitomycins A and B in aqueous solution revealed that both degrade via (pseudo) first-order kinetics [1]. The collected kinetic data enabled accurate determination of pKa values through computerized curve-fitting, confirming Mitomycin B's distinct pKa of 4.3 compared to Mitomycin C's 3.2 [1][2]. The degradation pathways and rates are pH-dependent, and the study characterized the degradation products using UV, HPLC, MS, and CD spectroscopy [1].

Chemical stability Degradation kinetics Formulation science

Evidence-Backed Application Scenarios for Mitomycin B (CAS 4055-40-7) Procurement


Investigating pH-Dependent DNA Damage Mechanisms in Hypoxic Tumor Models

Mitomycin B is the preferred compound for studying DNA alkylation and cross-linking under acidic and hypoxic conditions. Its higher pKa (4.3) relative to mitomycin C (3.2) confers enhanced reactivity and more extensive cross-linking at low pH without requiring reductive activation [1]. This makes it a superior probe for dissecting the initial events of DNA damage in the acidic extracellular environment of solid tumors, where mitomycin C's activity is comparatively diminished [1].

Dissecting the Contribution of Radical-Mediated DNA Damage vs. Direct Alkylation

Researchers investigating the balance between DNA alkylation and oxidative strand scission should prioritize Mitomycin B. Direct comparison shows that upon reductive activation, Mitomycin B is a less efficient generator of DNA-nicking reactive oxygen species (O₂⁻•, H₂O₂, OH•) than Mitomycin C [1]. This distinct profile allows Mitomycin B to be used to study the consequences of DNA alkylation with a reduced confounding signal from radical-mediated damage, offering a cleaner experimental system [1].

Generating and Characterizing Novel Type II Mitomycin Analogs via Directed Biosynthesis

Procurement of Mitomycin B is essential for any research program aimed at generating novel Type II mitomycin analogs through directed biosynthesis. Mitomycin B's unique ring conformation (with an OH at C9a and a methyl-aziridine) is the specific structural template required for the production of Type II analogs when fermentation media of *S. caespitosus* are supplemented with primary amines [2]. Mitomycin C yields a different class of analogs (Type I) and cannot substitute for Mitomycin B in this pathway [2].

Pharmaceutical Quality Control and Regulatory Submission for Mitomycin Products

For analytical chemists and QA/QC laboratories, Mitomycin B is a mandatory reference standard. It is officially designated as 'Mitomycin EP Impurity C' and a 'USP Mitomycin Related Compound' [3]. Its procurement is required for the development and validation of analytical methods (AMV) and for routine quality control (QC) testing of mitomycin drug substances and products, a critical step for Abbreviated New Drug Application (ANDA) submissions and commercial production [3].

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